REACTION_CXSMILES
|
C([O:5][C:6](=[O:28])[CH2:7][N:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[C:9]1[S:17][CH2:18][CH2:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=1)(C)(C)C>C(O)(C(F)(F)F)=O.ClCCl>[Cl:27][C:24]1[CH:25]=[CH:26][C:21]([O:20][CH2:19][CH2:18][S:17][C:9]2[N:8]([CH2:7][C:6]([OH:28])=[O:5])[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[N:10]=2)=[CH:22][CH:23]=1 |f:1.2|
|
Name
|
tert-butyl{2-[2-(4-chloro-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-acetate
|
Quantity
|
33 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CN1C(=NC2=C1C=CC=C2)SCCOC2=CC=C(C=C2)Cl)=O
|
Name
|
TFA dichloromethane
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O.ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash-chromatography on silica gel (AcOEt/heptane, 1:1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OCCSC2=NC3=C(N2CC(=O)O)C=CC=C3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 mg | |
YIELD: CALCULATEDPERCENTYIELD | 9.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |